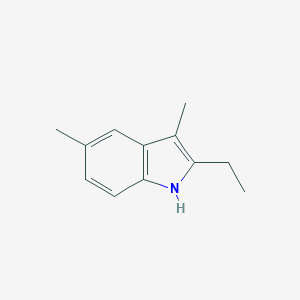
Nickel(2+);2-phenyldiazenylbenzenethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex: is a coordination compound with the molecular formula C24H18N4NiS2. This complex is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);2-phenyldiazenylbenzenethiolate typically involves the reaction of nickel(II) salts with ligands containing phenyldiazenyl and phenylsulfide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species .
Applications De Recherche Scientifique
Chemistry: In chemistry, Nickel(2+);2-phenyldiazenylbenzenethiolate is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The complex has been studied for its potential interactions with biological molecules, such as DNA, making it a candidate for use in medicinal chemistry and drug development .
Medicine: Research has explored the use of this complex in developing new therapeutic agents, particularly for its potential anticancer properties .
Industry: In industrial applications, the complex is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism by which Nickel(2+);2-phenyldiazenylbenzenethiolate exerts its effects involves coordination with target molecules, such as DNA or proteins. The complex can interact with these molecules through various pathways, including covalent bonding and non-covalent interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects .
Comparaison Avec Des Composés Similaires
Bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II): This compound is similar in that it also contains nickel(II) coordinated with sulfur-containing ligands.
Nickel(II) dithiolene complexes: These complexes share structural similarities and are known for their electrical conductivity and catalytic properties.
Uniqueness: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C24H18N4NiS2 |
|---|---|
Poids moléculaire |
485.3g/mol |
Nom IUPAC |
nickel(2+);2-phenyldiazenylbenzenethiolate |
InChI |
InChI=1S/2C12H10N2S.Ni/c2*15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10;/h2*1-9,15H;/q;;+2/p-2 |
Clé InChI |
PKHFLMZDKZGAON-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiophen-2-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B376798.png)


![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)





![8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)
![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
